2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
Description
2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone core, which is substituted with an azepane ring and a naphthalene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6-naphthalen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C21H23N3O/c25-21-12-11-20(19-10-9-17-7-3-4-8-18(17)15-19)22-24(21)16-23-13-5-1-2-6-14-23/h3-4,7-12,15H,1-2,5-6,13-14,16H2 |
InChI Key |
AIXSEHUPEPQVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Naphthalene Moiety: This step often involves the use of a Suzuki coupling reaction, where a naphthyl boronic acid or ester is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The pyridazinone ring exhibits dual reactivity due to its α,β-unsaturated ketone system:
-
Nucleophilic attack occurs at the carbonyl groups (C3 and C6 positions), enabling reductions or condensations. Sodium borohydride selectively reduces the C3 ketone to a hydroxyl group under mild conditions .
-
Electrophilic aromatic substitution preferentially targets the electron-rich naphthalene ring. Nitration and sulfonation occur at the α-position of the naphthalene group under acidic conditions.
Functionalization via Alkylation
The azepane-methyl group undergoes alkylation/dealkylation reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| N-Alkylation | K₂CO₃, acetonitrile, 60°C | Azepane nitrogen reacts with alkyl halides . |
| O-Alkylation | Acetone, room temperature | Pyridazinone oxygen participates selectively . |
Alkylation chemoselectivity depends on solvent polarity and base strength.
Cycloaddition and Ring-Opening
The pyridazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under strong acidic conditions (e.g., HCl/EtOH), yielding linear hydrazine derivatives.
Oxidation and Reduction Pathways
-
Oxidation : Potassium permanganate oxidizes the azepane ring’s methylene group to a ketone, forming 2-(azepan-1-ylcarbonyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridazinone ring, producing a tetrahydropyridazine derivative .
Biological Interaction-Driven Reactivity
In pharmacological contexts, the compound interacts with σ₁ receptors via:
-
Hydrogen bonding between the pyridazinone carbonyl and receptor residues.
-
π-π stacking between the naphthalene group and hydrophobic binding pockets .
Comparative Reactivity of Structural Analogs
Industrial-Scale Reaction Optimization
Continuous flow reactors improve yield (≥85%) and reduce side products during large-scale synthesis. Key parameters include:
-
Temperature : 70–80°C
-
Solvent : Dimethylformamide (DMF)
-
Catalyst : Triethylamine (5 mol%).
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Preliminary studies indicate that derivatives of pyridazinones exhibit significant anticancer properties by inhibiting specific cancer cell lines. Research is ongoing to evaluate the efficacy of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one against various types of tumors.
-
Antimicrobial Properties
- The compound has shown potential as an antimicrobial agent in preliminary assays, targeting both bacterial and fungal strains. Further investigations are required to elucidate its mechanism of action and spectrum of activity.
-
Neurological Applications
- Given its structural similarities to known neuroprotective agents, this compound is being studied for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step procedures:
- Formation of the Pyridazinone Core
- The initial step often involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyridazinone structure.
- Introduction of the Azepane Moiety
- Azepane can be introduced through nucleophilic substitution reactions, where azepane derivatives react with activated pyridazinones.
- Final Modifications
- The naphthalene group is typically added via electrophilic aromatic substitution or coupling reactions, enhancing the compound's biological activity.
Biological Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for its development:
- Target Identification : Current research focuses on identifying specific enzymes or receptors that this compound may modulate, which could lead to insights into its therapeutic mechanisms.
- In Vivo Studies : Animal models are being utilized to study the pharmacokinetics and pharmacodynamics of this compound, assessing its efficacy and safety profiles.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, if the compound acts as an enzyme inhibitor, it might block the activity of a key enzyme involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
- 2-(morpholin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
- 2-(pyrrolidin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
Uniqueness
Compared to these similar compounds, 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one features an azepane ring, which may confer different steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a unique and valuable molecule for research and development.
Biological Activity
The compound 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one , identified by the CAS number 1401592-53-7, is a pyridazine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
The molecular formula of this compound is with a molecular weight of 333.4 g/mol. The compound features a complex structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1401592-53-7 |
| Molecular Formula | C21H23N3O |
| Molecular Weight | 333.4 g/mol |
Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways involved in numerous physiological processes, such as neurotransmission and inflammation .
Pharmacological Effects
- Antinociceptive Activity : Studies have shown that pyridazine derivatives exhibit antinociceptive properties, potentially useful in pain management. The mechanism may involve modulation of pain pathways through GPCR activation and inhibition of pro-inflammatory cytokines .
- Antidepressant Effects : Some research suggests that related compounds can influence neurotransmitter systems implicated in mood regulation, potentially offering therapeutic benefits for depression .
- Anti-inflammatory Properties : The compound's structure suggests it may inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .
Study 1: Antinociceptive Evaluation
A study investigated the antinociceptive effects of pyridazine derivatives in animal models. Results indicated significant pain relief comparable to established analgesics, suggesting potential for clinical application in pain management.
Study 2: Antidepressant Activity
In a preclinical model, the administration of pyridazine derivatives led to increased serotonin levels in the brain, correlating with improved mood and reduced anxiety-like behaviors. These findings highlight the compound's potential as an antidepressant.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one, and how are purification techniques optimized for this compound?
- Answer : The synthesis of pyridazinone derivatives often involves multi-step reactions, with challenges including regioselectivity during substitution and stability of intermediates. For example, purification of structurally similar compounds (e.g., 6g in ) requires tailored solvent systems like hexane/ethyl acetate (1:1) to isolate oily or solid products. Column chromatography with gradients (e.g., CHCl/CHOH for polar derivatives) is critical for removing byproducts. Yield optimization (67–82% in ) depends on reaction time, temperature, and protecting group strategies for sensitive substituents like azepane .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm, aromatic C-H at ~3050 cm) .
- NMR : H NMR confirms substituent integration (e.g., naphthalene protons at δ 7.8–7.5 ppm, azepane methylene protons at δ 3.5–2.5 ppm). C NMR resolves carbonyl signals (~160 ppm for pyridazinone C=O) and aromatic carbons .
- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and purity. High-resolution MS (HR-MS) distinguishes isobaric impurities .
Advanced Research Questions
Q. How do structural modifications at the pyridazinone core influence biological activity, such as kinase inhibition or antiproliferative effects?
- Answer : The naphthalen-2-yl group enhances lipophilicity and π-π stacking in target binding pockets, while the azepane moiety improves solubility and metabolic stability. For example, replacing azepane with piperidine () alters pharmacokinetics due to reduced ring strain. In , pyridazinone derivatives with fluorophenyl groups showed potent p38 MAPK inhibition (IC < 10 nM), highlighting the role of electron-withdrawing groups in enhancing target affinity. SAR studies should prioritize substitutions at positions 2 and 6 for optimizing bioactivity .
Q. What in vitro models are suitable for evaluating the antiproliferative or anti-inflammatory effects of this compound?
- Answer :
- Antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. Compounds like 6g () showed IC values in the µM range, requiring dose-response curves and caspase-3/7 activation assays to confirm apoptosis mechanisms.
- Anti-inflammatory models : LPS-stimulated macrophages (e.g., RAW 264.7) measure TNF-α/IL-6 suppression ( ). p38 MAPK inhibition can be validated via Western blot for phosphorylated MAPKAPK-2 .
Q. How can researchers resolve conflicting data in biological assays (e.g., inconsistent IC values across studies)?
- Answer :
- Replicate experiments : Ensure ≥3 independent trials with standardized protocols (e.g., cell passage number, serum batch).
- Control compounds : Include reference inhibitors (e.g., SB203580 for p38 MAPK in ) to benchmark activity.
- Data normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness. Contradictions may arise from differences in cell permeability or metabolite interference, necessitating LC-MS/MS-based metabolite profiling .
Methodological Guidance
Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?
- Answer :
- Salt formation : Use hydrochloride salts for basic azepane groups.
- Prodrug approaches : Esterify hydroxyl groups (e.g., acetylated derivatives) to enhance absorption.
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve plasma half-life. highlights piperidinylpropoxy side chains as bioavailability enhancers via increased water solubility .
Q. How should researchers validate target engagement in complex biological systems?
- Answer :
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding.
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound for crosslinking and pull-down assays.
- SPR/Biacore : Quantify binding kinetics (K, k/k) for purified targets like p38 MAPK .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
